
5-Bromo-N-(2-morpholinoethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques .
化学反応の分析
Types of Reactions
5-Bromo-N-(2-morpholinoethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted nicotinamide derivatives .
科学的研究の応用
5-Bromo-N-(2-morpholinoethyl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of enzyme inhibition and modulation of biological pathways.
作用機序
The mechanism of action of 5-Bromo-N-(2-morpholinoethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit monoamine oxidase (MAO) enzymes, with IC50 values of 26 μM for MAO-A and 55 μM for MAO-B . This inhibition can modulate various biological pathways and has potential therapeutic implications.
類似化合物との比較
Similar Compounds
5-Bromo-N-(2-ethoxyphenyl)nicotinamide: This compound has a similar structure but with an ethoxyphenyl group instead of a morpholinoethyl group.
5-Bromo-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide: Another similar compound with slight variations in the functional groups.
Uniqueness
5-Bromo-N-(2-morpholinoethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes sets it apart from other similar compounds and highlights its potential in therapeutic applications .
特性
分子式 |
C12H16BrN3O2 |
|---|---|
分子量 |
314.18 g/mol |
IUPAC名 |
5-bromo-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16BrN3O2/c13-11-7-10(8-14-9-11)12(17)15-1-2-16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) |
InChIキー |
HRJAFCAVJHVTOR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC(=O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)

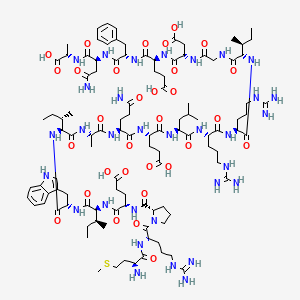
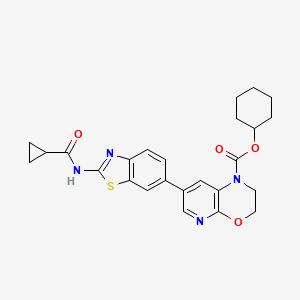
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)
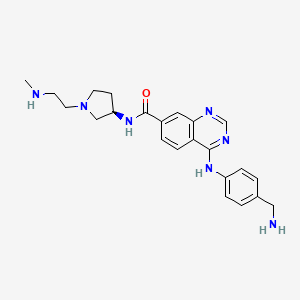
![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
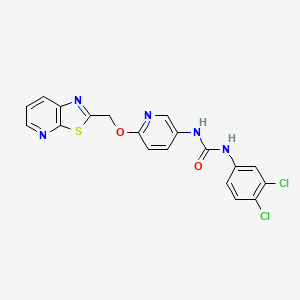
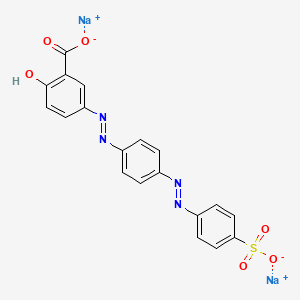
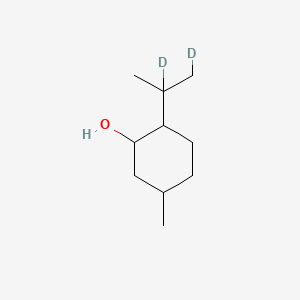
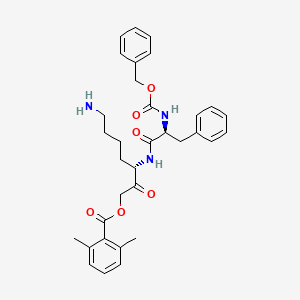

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
